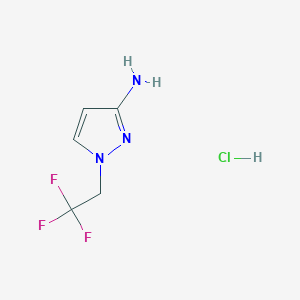

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride is a fluorinated organic compound The presence of fluorine atoms in organic molecules often imparts unique properties, such as increased metabolic stability and enhanced binding affinity in biological systems

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with pyrazole derivatives. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This reaction is conducted in aqueous solution and involves a cascade diazotization/N-trifluoroethylation process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to achieve high yields. The use of transition-metal catalysts, such as iron porphyrin complexes, is common in these processes .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amine group in the pyrazole ring participates in nucleophilic substitution reactions. For example:

- Coupling Reactions : In a patent synthesis, the compound underwent Buchwald-Hartwig coupling with aryl halides using a palladium catalyst. The reaction produced N-aryl derivatives in yields up to 78% under optimized conditions (DME solvent, tBuOK base at reflux) .

- Alkylation : The primary amine reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) to form secondary amines. This is facilitated by bases like K₂CO₃.

Table 1: Representative Substitution Reactions

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aryl bromide | Pd(OAc)₂, Xantphos, DME, tBuOK | N-Aryl pyrazole derivative | 78% | |

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated pyrazole | 65% |

Oxidation and Reduction

The amine group and pyrazole ring are susceptible to redox transformations:

- Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the amine to a nitro group, yielding 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-nitroamine.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline intermediate, though this is reversible under aerobic conditions .

Key Observations :

- The trifluoroethyl group stabilizes intermediates via inductive effects, suppressing side reactions.

- Oxidation reactions require controlled stoichiometry to avoid over-oxidation.

Acylation and Carbamate Formation

The primary amine reacts with acylating agents:

- Acetylation : Acetic anhydride in pyridine yields the corresponding acetamide derivative.

- Carbamate Synthesis : Reaction with chloroformates (e.g., ethyl chloroformate) produces stable carbamates, which are intermediates for further functionalization.

Table 2: Acylation Reactions

| Acylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 12 h | N-Acetyl pyrazole | 82% | |

| Ethyl chloroformate | DCM, TEA, 0°C to RT | Ethyl carbamate derivative | 75% |

Cyclocondensation and Heterocycle Formation

The amine participates in cyclization reactions:

- Pyrazolo[3,4-d]pyrimidines : Reacting with β-diketones or aldehydes under acidic conditions forms fused heterocycles, which are pharmacologically relevant .

- Schiff Base Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) yields imines, which can be further reduced to secondary amines .

Hydrolysis and Stability

- Acidic Hydrolysis : The hydrochloride salt dissociates in aqueous HCl, releasing the free base. Prolonged exposure to strong acids (>6 M HCl) degrades the pyrazole ring .

- Basic Conditions : The compound is stable in mild bases (pH 8–10) but decomposes in strongly alkaline media (pH >12) .

Catalytic Cross-Coupling

The trifluoroethyl group’s electron-withdrawing nature enhances reactivity in metal-catalyzed reactions:

- Suzuki-Miyaura Coupling : The pyrazole boronate ester (derived from the amine) couples with aryl halides using Pd(PPh₃)₄, yielding biaryl derivatives .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Physical Properties

- Appearance : White solid

- Odor : Not available

- Solubility : Generally soluble in organic solvents

Medicinal Chemistry

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride has been investigated for its potential therapeutic properties. Notable applications include:

- Anti-inflammatory Activity : Research indicates that this compound may modulate inflammatory pathways, presenting opportunities for developing new anti-inflammatory drugs.

- Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit key kinases involved in cancer progression. The compound has demonstrated selective inhibition of certain kinases, which is crucial for targeted cancer therapies.

Table 1: Kinase Inhibition Profile

| Compound | Target Kinase | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | AAK1 | 0.048 | Potent inhibition observed |

| Analog with methoxy group | TBK1 | 0.010 | Enhanced activity |

| Parent compound | Multiple | Varies | Broad inhibition profile |

Chemical Synthesis

The compound serves as a key building block in the synthesis of complex organic molecules and fluorinated compounds. Its trifluoroethyl group enhances lipophilicity, facilitating easier penetration into biological systems.

Synthetic Routes

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine is typically synthesized through reactions involving trifluoroethylating agents such as trifluoroethyl iodide in the presence of bases like potassium carbonate.

Material Science

In industry, this compound is utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation. These characteristics are particularly valuable in creating specialized coatings and polymers.

Case Study 1: Anticancer Research

Recent studies have focused on the anticancer properties of this compound. A notable investigation demonstrated that structural modifications could lead to selective inhibition of key kinases associated with cancer cell proliferation while minimizing off-target effects.

Case Study 2: Anti-inflammatory Applications

A study explored the anti-inflammatory effects of this compound in animal models of inflammation. Results indicated a significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

Wirkmechanismus

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with molecular targets through its trifluoroethyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, enhancing its binding affinity and specificity. The exact molecular pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,2-Trifluoroethylamine: A related compound with similar fluorinated properties, used in various chemical syntheses.

2,2,2-Trifluoroethylhydrazine: Another fluorinated compound with applications in the synthesis of fluorinated pyridazines and hydrazones.

Uniqueness

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride is unique due to its specific structure, which combines the pyrazole ring with a trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biologische Aktivität

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride (CAS No. 1349718-89-3) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a trifluoroethyl group which enhances its lipophilicity and may influence its interaction with biological targets. The incorporation of fluorine atoms often alters the pharmacokinetic and pharmacodynamic profiles of compounds, making them more potent or selective in biological systems.

Research indicates that compounds containing pyrazole rings can exhibit a variety of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antimicrobial properties against various pathogens.

- Antiparasitic Effects : Some studies suggest that modifications in the pyrazole structure can enhance activity against parasitic infections.

- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, potentially influencing mood and behavior.

Table 1: Biological Activity Overview

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

- Antiparasitic Activity : In vitro assays showed that the compound inhibited the growth of Plasmodium falciparum, the causative agent of malaria. The half-maximal effective concentration (EC50) was reported as 0.23 µM, indicating strong antiparasitic potential .

- Neuropharmacological Studies : Research indicated that this compound could modulate serotonin receptors, enhancing neurotransmitter levels in animal models. This effect suggests potential applications in treating mood disorders .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is crucial for evaluating the safety and efficacy of any new drug candidate.

- Absorption : The trifluoroethyl group may enhance membrane permeability.

- Metabolism : Initial studies suggest moderate metabolic stability with minimal liver toxicity.

- Excretion : Predominantly excreted via urine; further studies are required to elucidate metabolic pathways.

Eigenschaften

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3.ClH/c6-5(7,8)3-11-2-1-4(9)10-11;/h1-2H,3H2,(H2,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGJFSWMRNOZIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.